molecular formula C5H7N5O B1464548 2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole CAS No. 1248165-22-1

2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole

Cat. No. B1464548
M. Wt: 153.14 g/mol
InChI Key: FNFONVOSPBGKBJ-UHFFFAOYSA-N
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Description

The compound “2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole” belongs to the class of organic compounds known as azides and oxadiazoles. Azides are compounds containing the azide group, which consists of three nitrogen atoms in a row (-N3). Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Chemical Reactions Analysis

Azides are known to be highly reactive and can participate in various reactions such as the Staudinger reaction, the Curtius rearrangement, and the Huisgen cycloaddition . Oxadiazoles can also participate in various chemical reactions .

Scientific Research Applications

  • Material Sciences

    • Organic azides are used as cross-linkers in material sciences . The exceptional reactivity of the azide group makes organic azides a highly versatile family of compounds in chemistry and the material sciences .
    • One of the most prominent reactions employing organic azides is the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .
    • The popularity of organic azides in material sciences is mostly based on their propensity to release nitrogen by thermal activation or photolysis . This process is used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .
    • The most recently reported azido ester, 3-azido-2,2-bis (azidomethyl)propyl 2-azidoacetate ( ABAMPA) has a nitrogen content of 57%, a density of 1.326 g/cm 3, and a heat of formation ΔfH of 1725 kJ mol −1, revealing better performance than most of the already known azido esters and good compatibility with GAP .
  • Organic Synthesis

    • Tert-butyl 2- (azidomethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound that is commonly used in organic synthesis.
    • It can be synthesized using a variety of methods, including nucleophilic substitution and reductive amination reactions.
    • The compound can be characterized using various spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
    • Analytical methods such as high-performance liquid chromatography, gas chromatography-mass spectrometry, and UV-Vis spectroscopy are commonly used to analyze tert-butyl 2- (azidomethyl)pyrrolidine-1-carboxylate in scientific experiments.
  • Coordination Chemistry

    • Bispidines are a family of ligands that plays a pivotal role in various areas of coordination chemistry, with applications in medicinal chemistry, molecular catalysis, coordination polymers synthesis, and molecular magnetism .
    • In the present work, triazole moieties were introduced using the CuAAC click-reaction, with the aim of expanding the number of coordination sites on the bispidine core .

properties

IUPAC Name

2-(azidomethyl)-5-ethyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O/c1-2-4-8-9-5(11-4)3-7-10-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFONVOSPBGKBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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